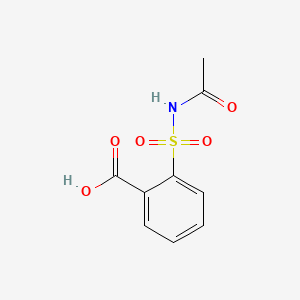
4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid
Descripción general
Descripción
4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid, also known as OBAA, is a carbonyl compound . It has a molecular formula of C28H44O3 . This compound is a selective phospholipase A2 (PLA2) inhibitor .
Molecular Structure Analysis
The molecular structure of OBAA is represented by the InChI string:InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31) . The SMILES string representation is CCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O . Physical And Chemical Properties Analysis
OBAA has a molecular weight of 428.65 g/mol . It is a powder that is white to tan in color . It is soluble to 10 mM in DMSO with gentle warming . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Inhibition of Kynurenine-3-Hydroxylase
4-Aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, closely related to 4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid, have been studied as potent inhibitors of kynurenine-3-hydroxylase. This enzyme is a target for neuroprotective agents. The inhibition of this enzyme can prevent the synthesis of quinolinic acid, which is associated with neuroinflammatory processes (Drysdale et al., 2000).
Synthesis of Heterocyclic Compounds
4-(4-Bromophenyl)-4-oxobut-2-enoic acid, similar in structure, has been utilized as a key starting material for the synthesis of a novel series of heterocyclic compounds like aroylacrylic acids, pyridazinones, and furanones. These compounds have potential applications in antibacterial activities (El-Hashash et al., 2015).
Development of Bioactive Compounds
Research has been conducted on derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid for their utility as building blocks in the synthesis of biologically active compounds. These derivatives can be synthesized efficiently using microwave assistance and are important for the development of therapeutic agents (Tolstoluzhsky et al., 2008).
Analgesic Activity
A series of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids, structurally related to 4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid, has been synthesized and found to exhibit significant analgesic activity. This demonstrates the potential of such compounds in pain management (Shipilovskikh et al., 2013).
Antimicrobial Activities
Compounds derived from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid have been studied for their antimicrobial activities. The research focused on the synthesis of pyridazinones, thiazoles derivatives, and other heterocycles, indicating the broad potential of such compounds in combating microbial infections (El-Hashash et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of 4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid (OBAA) is Phospholipase A2 (PLA2) . PLA2 is an enzyme that catalyzes the release of fatty acids from the second carbon group of glycerol. This enzyme plays a critical role in the phospholipid metabolism and arachidonic acid-derived eicosanoid signaling .
Mode of Action
OBAA acts as a potent inhibitor of PLA2 . It binds to PLA2, preventing the enzyme from catalyzing the hydrolysis of membrane phospholipids into arachidonic acid . This inhibition disrupts the production of eicosanoids, bioactive lipids that mediate various physiological processes such as inflammation and platelet aggregation .
Biochemical Pathways
The inhibition of PLA2 by OBAA affects several biochemical pathways. It disrupts the arachidonic acid/cyclooxygenase cascade , which is involved in the production of prostaglandins, thromboxanes, and leukotrienes . These eicosanoids play crucial roles in inflammation, pain, and other physiological responses . OBAA also impacts the phosphodiesterase IV (PDEIV) and Rho-kinase pathway , which are involved in smooth muscle relaxation .
Result of Action
The inhibition of PLA2 by OBAA leads to a reduction in the production of eicosanoids, which can have various effects at the molecular and cellular levels. For instance, it has been shown that OBAA significantly reduces H2S-induced relaxations in mouse corpus cavernosum tissues . This suggests that OBAA could potentially be used to modulate smooth muscle tone .
Propiedades
IUPAC Name |
4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBESASFHIWDSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610143 | |
| Record name | 4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid | |
CAS RN |
134531-42-3 | |
| Record name | 4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)
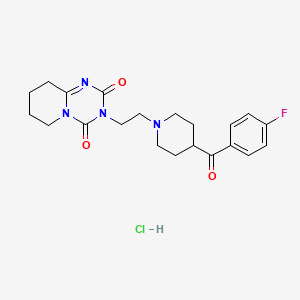
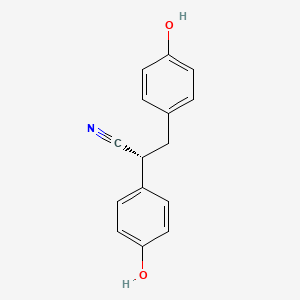
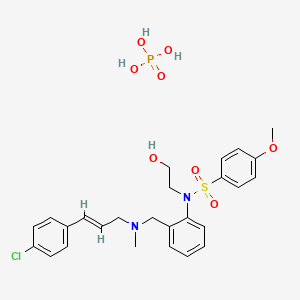
![2-[Bis-(2-hydroxy-ethyl)-amino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1662375.png)
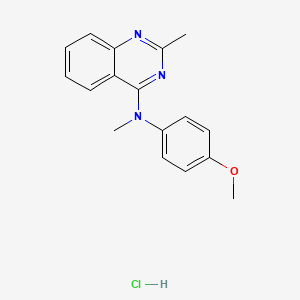




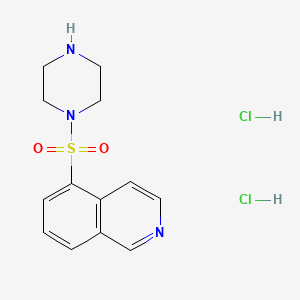
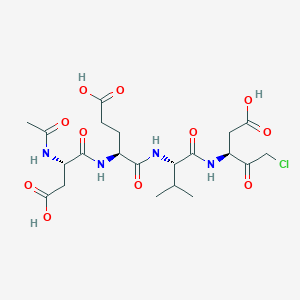
![4-Hydroxybenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
